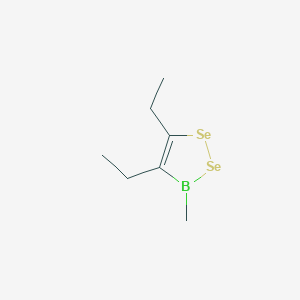
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is a unique organoselenium compound characterized by its boron-selenium heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole typically involves the reaction of diethylborane with selenium-containing precursors under controlled conditions. One common method includes the use of diethylborane and selenium powder in the presence of a catalyst such as palladium or platinum. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in drug development, particularly in designing selenium-based therapeutics.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound’s boron-selenium structure allows it to participate in unique chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-3-phenyl-3H-1,2,3-diselenaborole
- 4,5-Diethyl-3-phenyl-3H-1,2,3-diselenaborole
- 4,5-Diethyl-3-methyl-3H-1,2,3-dithienylborole
Uniqueness
4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is unique due to its specific ethyl and methyl substitutions, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
103526-14-3 |
|---|---|
Molecular Formula |
C7H13BSe2 |
Molecular Weight |
265.9 g/mol |
IUPAC Name |
4,5-diethyl-3-methyldiselenaborole |
InChI |
InChI=1S/C7H13BSe2/c1-4-6-7(5-2)9-10-8(6)3/h4-5H2,1-3H3 |
InChI Key |
DGNXUHCGUPUWPX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C([Se][Se]1)CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















